2-(Chloromethyl)allyl-trimethylsilane

Description

The exact mass of the compound 2-(Chloromethyl)allyl-trimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Chloromethyl)allyl-trimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)allyl-trimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

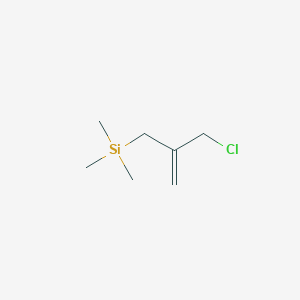

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)prop-2-enyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClSi/c1-7(5-8)6-9(2,3)4/h1,5-6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXWCEVXNRHUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC(=C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403333 | |

| Record name | 2-(Chloromethyl)allyl-trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18388-03-9 | |

| Record name | 2-(Chloromethyl)allyl-trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)allyl-trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-(Chloromethyl)allyl-trimethylsilane

Introduction: A Versatile Allylic Building Block in Modern Organic Synthesis

2-(Chloromethyl)allyl-trimethylsilane is a functionalized organosilane reagent that has garnered significant interest among researchers in organic synthesis and drug development. Its unique structural motif, featuring a nucleophilic allylsilane core coupled with a reactive chloromethyl group, renders it a versatile building block for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, properties, and synthetic applications of this valuable reagent, with a particular focus on the mechanistic underpinnings of its reactivity and practical, field-proven insights for its utilization.

Synthesis of 2-(Chloromethyl)allyl-trimethylsilane: A Mechanistic Perspective and Practical Protocol

The most logical and established approach for the synthesis of 2-(Chloromethyl)allyl-trimethylsilane involves a Grignard reaction. This method leverages the in situ formation of a highly nucleophilic organomagnesium species from a suitable chlorinated precursor, which then undergoes a coupling reaction with a silicon electrophile.

Causality Behind Experimental Choices

The selection of 3-chloro-2-(chloromethyl)-1-propene as the starting material is strategic. The two chlorine atoms exhibit differential reactivity. The allylic chloride is more susceptible to oxidative addition with magnesium to form the Grignard reagent, while the vinylic-like chloromethyl group remains intact under the reaction conditions, preserving it for later synthetic manipulations. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate and stabilize the Grignard reagent, facilitating its formation and subsequent reaction. The reaction is typically conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the highly reactive Grignard reagent by atmospheric oxygen and moisture.

Experimental Workflow: A Self-Validating System

The following protocol represents a robust and reliable method for the preparation of 2-(Chloromethyl)allyl-trimethylsilane. Each step is designed to ensure high yield and purity of the final product.

Detailed Step-by-Step Methodology

-

Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas inlet, and a dropping funnel is dried in an oven and assembled hot under a stream of dry argon.

-

Initiation of Grignard Reagent: Magnesium turnings (1.2 equivalents) are placed in the flask, and the apparatus is gently flame-dried under argon. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium, followed by a small crystal of iodine to activate the magnesium surface.

-

Formation of the Grignard Reagent: A solution of 3-chloro-2-(chloromethyl)-1-propene (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Silylation: The reaction mixture is cooled to 0 °C in an ice bath. Chlorotrimethylsilane (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel and extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford 2-(Chloromethyl)allyl-trimethylsilane as a colorless liquid.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of 2-(Chloromethyl)allyl-trimethylsilane is crucial for its effective handling, storage, and characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅ClSi | |

| Molecular Weight | 162.73 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 162-163 °C at 768 mmHg | |

| Density | 0.899 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.453 | |

| Storage Temperature | 2-8 °C |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the trimethylsilyl group (a sharp singlet at approximately 0 ppm), the allylic protons adjacent to the silicon atom (a singlet), the vinylic protons (two singlets), and the chloromethyl protons (a singlet).

-

¹³C NMR: The carbon NMR spectrum should display distinct resonances for the trimethylsilyl carbons, the allylic methylene carbon, the quaternary vinylic carbon, the terminal vinylic methylene carbon, and the chloromethyl carbon.

-

IR Spectroscopy: The infrared spectrum will likely exhibit strong C-H stretching and bending vibrations for the alkyl and vinyl groups, a characteristic C=C stretching absorption for the double bond, and a C-Cl stretching band. A strong Si-C stretching absorption is also expected.

Synthetic Applications: A Gateway to Molecular Complexity

The Hosomi-Sakurai Reaction: Mechanism and Significance

The Hosomi-Sakurai reaction involves the Lewis acid-promoted reaction of an allylsilane with an electrophile, typically a carbonyl compound.[1] The key to this reaction is the β-effect, where the silicon atom stabilizes a developing positive charge at the β-position in the transition state, thereby facilitating the nucleophilic attack of the allylic double bond.[1]

Sources

An In-Depth Technical Guide to 2-(Chloromethyl)allyl-trimethylsilane (CAS: 18388-03-9): A Versatile Functionalized Allylsilane for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)allyl-trimethylsilane, also known as 2-(trimethylsilylmethyl)allyl chloride, is a functionalized organosilane reagent that serves as a valuable building block in modern organic synthesis. Its unique structure, combining the features of an allylsilane with a reactive chloromethyl group, enables the introduction of a versatile 2-(chloromethyl)allyl moiety into a wide range of electrophiles. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a particular focus on its application in Lewis acid-mediated allylation reactions, such as the Hosomi-Sakurai reaction. We will delve into the mechanistic underpinnings of these transformations, providing field-proven insights for researchers and drug development professionals looking to leverage this reagent for the construction of complex molecular architectures.

Introduction: A Bifunctional Reagent for Complex Molecule Synthesis

Allylsilanes are a class of stable and easy-to-handle organosilicon compounds that act as effective allyl anion equivalents in carbon-carbon bond-forming reactions.[1] Their low toxicity and compatibility with numerous functional groups make them indispensable tools in organic synthesis.[1] 2-(Chloromethyl)allyl-trimethylsilane (CAS No. 18388-03-9) elevates the utility of this class by incorporating a chloromethyl group, thereby providing a secondary reactive handle for post-allylation modifications. This bifunctional nature makes it a powerful synthon for the rapid assembly of complex structures, which is of particular interest in the fields of natural product synthesis and medicinal chemistry.

The primary utility of this reagent is realized through the Hosomi-Sakurai reaction, a Lewis acid-promoted allylation of various carbon electrophiles.[2] This reaction allows for the stereocontrolled formation of homoallylic alcohols and amines, which are prevalent structural motifs in many biologically active compounds. The presence of the chloromethyl group on the allyl fragment opens up avenues for subsequent transformations, such as cyclizations, cross-coupling reactions, or the introduction of other functional groups, significantly expanding its synthetic potential.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 18388-03-9 | [3] |

| Molecular Formula | C₇H₁₅ClSi | [3] |

| Molecular Weight | 162.73 g/mol | [3] |

| Appearance | Liquid | |

| Density | 0.899 g/mL at 25 °C | |

| Boiling Point | 162-163 °C at 768 mmHg | |

| Refractive Index | n20/D 1.453 | |

| Storage Temperature | 2-8°C |

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of 2-(Chloromethyl)allyl-trimethylsilane.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra provide detailed information about the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the trimethylsilyl group (a sharp singlet), the methylene protons adjacent to the silicon and the double bond, the vinyl protons, and the chloromethyl protons. The ¹³C NMR spectrum will display corresponding signals for each unique carbon atom.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum reveals the presence of specific functional groups. Key absorptions are expected for C-H stretching and bending vibrations of the alkyl and vinyl groups, C=C stretching of the alkene, and C-Cl stretching of the chloromethyl group.[4]

Synthesis and Purification

While 2-(Chloromethyl)allyl-trimethylsilane is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities. A plausible synthetic route involves the silylation of a suitable precursor. One common strategy for the synthesis of functionalized allylsilanes involves the reaction of a Grignard reagent with a silyl chloride.

A potential precursor is 2-(chloromethyl)allyl alcohol. This alcohol can be prepared from the commercially available 3-chloro-2-(chloromethyl)-1-propene via hydrolysis. The alcohol can then be converted to the corresponding Grignard reagent or another organometallic species, which is subsequently reacted with trimethylsilyl chloride to afford the target molecule.

Alternatively, a hydrosilylation approach using a suitable catalyst could be envisioned, starting from a chlorinated allene or a related unsaturated precursor.

General Experimental Protocol (Hypothetical, based on related literature):

-

Preparation of the Grignard Reagent: To a flame-dried flask containing magnesium turnings in anhydrous diethyl ether, a solution of 2-(chloromethyl)allyl chloride in diethyl ether is added dropwise under an inert atmosphere. The reaction is initiated with gentle heating or the addition of a small crystal of iodine.

-

Silylation: The freshly prepared Grignard reagent is then added slowly to a solution of trimethylsilyl chloride in anhydrous diethyl ether at 0 °C.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2-(Chloromethyl)allyl-trimethylsilane.

Reactivity and Synthetic Applications: The Hosomi-Sakurai Reaction and Beyond

The synthetic utility of 2-(Chloromethyl)allyl-trimethylsilane is predominantly demonstrated in the Hosomi-Sakurai reaction, which involves the Lewis acid-catalyzed addition of the allylsilane to an electrophile.

Mechanism of the Hosomi-Sakurai Reaction

The reaction is initiated by the activation of the electrophile (e.g., a carbonyl compound) by a Lewis acid.[2] This increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the π-system of the allylsilane. The key to the reactivity of allylsilanes is the β-effect, where the silicon atom stabilizes the developing positive charge at the β-position (the carbon adjacent to the silicon-bearing carbon) in the transition state.[5] This stabilization facilitates the carbon-carbon bond formation. The reaction typically proceeds with an anti-stereochemical pathway.

}

Reactions with Aldehydes and Ketones

The allylation of aldehydes and ketones with 2-(Chloromethyl)allyl-trimethylsilane provides access to functionalized homoallylic alcohols. These products are valuable intermediates, as the newly formed hydroxyl group and the existing chloromethyl and vinyl functionalities can be further manipulated.

Typical Experimental Protocol for Allylation of an Aldehyde:

-

Reaction Setup: A solution of the aldehyde in a dry, inert solvent such as dichloromethane is cooled to -78 °C under an argon atmosphere.

-

Lewis Acid Addition: A Lewis acid (e.g., titanium tetrachloride, boron trifluoride etherate) is added dropwise, and the mixture is stirred for a short period.

-

Allylsilane Addition: 2-(Chloromethyl)allyl-trimethylsilane is then added slowly to the reaction mixture.

-

Reaction Monitoring and Quenching: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, it is quenched by the addition of a saturated aqueous solution of sodium bicarbonate or ammonium chloride.

-

Workup and Purification: The mixture is warmed to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Reactions with Imines and Iminium Ions

The reaction can be extended to imines and iminium ions to synthesize functionalized homoallylic amines. This provides a direct route to nitrogen-containing compounds, which are of high importance in medicinal chemistry. The reaction conditions are similar to those used for carbonyl compounds, often employing a Lewis acid to activate the C=N bond.

}

Utility in Drug Discovery and Development

The products derived from 2-(Chloromethyl)allyl-trimethylsilane are rich in functionality, making them attractive scaffolds for drug discovery.

-

Access to Complex Scaffolds: The homoallylic alcohol/amine core structure is a common feature in many natural products and pharmaceuticals. The additional vinyl and chloromethyl groups provide opportunities for further elaboration.

-

Cross-Coupling Reactions: The vinyl group can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Stille) to introduce aryl or other carbon-based substituents, allowing for rapid library synthesis and structure-activity relationship (SAR) studies.[6]

-

Bioisosteric Replacement: The chloromethyl group can be a handle to introduce other functionalities or can itself act as a bioisostere for other groups in a drug molecule.[7] Understanding the role of such groups is crucial in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

-

Further Functionalization: The chlorine atom can be displaced by a variety of nucleophiles to introduce new functional groups, such as azides, thiols, or amines, further diversifying the molecular scaffold. The double bond can undergo various transformations like epoxidation, dihydroxylation, or hydrogenation.

Safety and Handling

2-(Chloromethyl)allyl-trimethylsilane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store the reagent in a cool, dry place away from ignition sources. As with all organosilicon compounds, care should be taken to avoid contact with strong oxidizing agents and strong acids.

Conclusion

2-(Chloromethyl)allyl-trimethylsilane is a versatile and powerful reagent for the stereocontrolled synthesis of functionalized homoallylic alcohols and amines. Its bifunctional nature, combining the reliable reactivity of an allylsilane with a modifiable chloromethyl group, provides a strategic advantage in the construction of complex molecular architectures. For researchers in drug discovery and development, this reagent offers an efficient pathway to novel scaffolds amenable to a wide range of further chemical transformations, thereby facilitating the exploration of new chemical space in the quest for new therapeutic agents. A thorough understanding of its properties, reactivity, and handling is key to unlocking its full synthetic potential.

References

- Fürstner, A., & Voigtländer, D. (2000). Samarium-Catalyzed Hosomi-Sakurai Reaction. Synthesis, 2000(07), 959-969.

- Buskes, M. J., & Blanco, M.-J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493.

- Yadav, J. S., Reddy, B. V. S., Sridhar Reddy, M., & Parimala, G. (2003). InBr3-Catalyzed Alkynylation and Allylation of Acid Chlorides: A Facile Synthesis of Alkynyl and Allyl Ketones. Synthesis, 2003(15), 2390–2394.

- Kaib, P. S. J., Schreyer, L., Lee, S., Properzi, R., & List, B. (2016). Extremely Active Organocatalysts Enable a Highly Enantioselective Addition of Allyltrimethylsilane to Aldehydes.

-

Sakurai, H. (n.d.). Sakurai reaction. In Wikipedia. Retrieved from [Link]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

Chemdad. (n.d.). 2-CHLOROMETHYL-3-TRIMETHYLSILYL-1-PROPENE. Retrieved from [Link]

- Google Patents. (n.d.). CN1456544A - Methallyl chloride synthetic process and apparatus thereof.

-

PubChem. (n.d.). 2-(Chloromethyl)allyl-trimethylsilane. Retrieved from [Link]

- Wang, D., Wang, Z., & Wang, M. (1999). Allylation of Imines with Allyltrimethylsilane and Experimental Evidences for a Fluoride-Triggered Autocatalysis Mechanism of the Sakurai-Hosomi Reaction. The Journal of Organic Chemistry, 64(12), 4234–4237.

- Schäfers, F., Dutta, S., Kleinmans, R., Mück-Lichtenfeld, C., & Glorius, F. (2021). Asymmetric Addition of Allylsilanes to Aldehydes – A Cr/Photoredox Dual Catalytic Approach Complementing the Hosomi–Sakurai Reaction.

- Sharma, P., & Kumar, A. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. Journal of Biomolecular Structure and Dynamics, 1-15.

- Li, W., Liu, Z., & Zhang, W. (2019). Visible light-induced direct α C–H functionalization of alcohols.

- Meanwell, N. A. (2018).

-

Organic Chemistry Portal. (n.d.). Synthesis of homoallylic alcohols. Retrieved from [Link]

Sources

- 1. Synthesis of methylene cyclopropane-fused chromenes and dihydroquinolines by sequential [4 + 2]- and [1 + 2]-annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. CN101759528B - Synthesizing method of 2-methallyl alcohol - Google Patents [patents.google.com]

- 3. 3-Chloro-2-chloromethyl-1-propene | 1871-57-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 2-(Chloromethyl)allyl-trimethylsilane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-(Chloromethyl)allyl-trimethylsilane, a versatile organosilane reagent pivotal in modern organic synthesis. The document elucidates its fundamental physicochemical properties, with a focus on its molecular weight and related mass concepts crucial for experimental accuracy. A detailed, field-proven synthetic protocol is presented, accompanied by a mechanistic exploration of its reactivity, particularly in the context of the Hosomi-Sakurai reaction. Furthermore, this guide highlights its strategic application in the synthesis of complex, biologically active molecules, underscoring its relevance to drug discovery and development. Safety protocols and handling procedures are also outlined to ensure safe and effective laboratory use.

Introduction

2-(Chloromethyl)allyl-trimethylsilane, also known as 2-(trimethylsilylmethyl)allyl chloride, is a functionalized allylsilane that has emerged as a powerful building block for carbon-carbon bond formation. Its unique structure, combining the nucleophilic character of an allylsilane with a reactive allylic chloride handle, allows for a diverse range of chemical transformations. Unlike simple allyl organometallics, allylsilanes exhibit moderate reactivity, offering enhanced stability, ease of handling, and superior functional group tolerance.[1] Their reactions are typically mediated by Lewis acids, allowing for controlled and highly regioselective additions to a variety of electrophiles.[2] This guide serves as a senior application scientist's perspective on leveraging this reagent's full potential, from understanding its core properties to its strategic implementation in complex synthetic campaigns.

Physicochemical and Spectroscopic Properties

A precise understanding of a reagent's physical and chemical data is the bedrock of reproducible and successful experimentation. The properties of 2-(Chloromethyl)allyl-trimethylsilane are summarized below.

Quantitative Data Summary

For researchers, distinguishing between average molecular weight and monoisotopic mass is critical. The Molecular Weight (162.73 g/mol ) is used for stoichiometric calculations involving bulk quantities of the material (e.g., weighing out the liquid for a reaction). In contrast, the Monoisotopic Mass (162.0659 Da), calculated using the mass of the most abundant isotopes of each element, is the value of primary importance in high-resolution mass spectrometry (HRMS), which is used to confirm the elemental composition of a molecule.

| Property | Value | Source(s) |

| Molecular Weight | 162.73 g/mol | |

| Monoisotopic Mass | 162.0659 Da | Calculated |

| Chemical Formula | C₇H₁₅ClSi | |

| CAS Number | 18388-03-9 | |

| Appearance | Colorless Liquid | |

| Density | 0.899 g/mL at 25 °C | |

| Boiling Point | 162-163 °C at 768 mmHg | |

| Refractive Index (n²⁰/D) | 1.453 |

Spectroscopic Characterization

While a dedicated spectrum is not provided here, characterization of 2-(Chloromethyl)allyl-trimethylsilane is routinely achieved using standard spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy would show characteristic signals for the trimethylsilyl group (a sharp singlet at ~0 ppm), the allylic protons, and the chloromethyl group. ¹³C NMR would confirm the presence of the seven distinct carbon environments.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching for the alkyl and vinyl groups, and a characteristic C=C stretch for the alkene.

-

Mass Spectrometry (MS): Analysis by GC-MS would show a molecular ion peak corresponding to its monoisotopic mass, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% the intensity of the M peak).

Synthesis and Mechanistic Insights

While 2-(Chloromethyl)allyl-trimethylsilane is commercially available, understanding its synthesis provides valuable insight into its chemistry and potential impurities. A common and robust laboratory-scale synthesis proceeds via a two-step sequence starting from allyl chloride.

Synthesis Workflow Diagram

Caption: Synthesis of 2-(Chloromethyl)allyl-trimethylsilane.

Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and performed by qualified personnel with appropriate risk assessments.

Step 1: Hydrosilylation of Allyl Chloride

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add allyl chloride and a platinum catalyst (e.g., Karstedt's catalyst, ~10 ppm).

-

Slowly add trichlorosilane (HSiCl₃) dropwise at room temperature. The reaction is exothermic.

-

After the initial exotherm subsides, gently heat the mixture to reflux and maintain for several hours until GC analysis indicates complete consumption of the starting materials.

-

Causality: The platinum catalyst is essential for mediating the hydrosilylation, the addition of the Si-H bond across the double bond of allyl chloride.[3] This step forms the key Si-C bond.

-

Cool the mixture to room temperature. The crude intermediate, trichloro[2-(chloromethyl)-2-propen-1-yl]silane, can be purified by vacuum distillation or used directly in the next step.

Step 2: Permethylation of the Trichlorosilyl Intermediate

-

In a separate flame-dried flask under nitrogen, dissolve the crude trichlorosilyl intermediate from Step 1 in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylmagnesium bromide (MeMgBr, typically 3.0 M in diethyl ether) via a dropping funnel. A white precipitate of magnesium salts will form.

-

Causality: The Grignard reagent (MeMgBr) is a powerful nucleophile and methylating agent. It displaces all three chloride atoms on the silicon center with methyl groups to form the stable and desired trimethylsilyl (TMS) group.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Workup & Purification: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by fractional distillation under vacuum to yield pure 2-(Chloromethyl)allyl-trimethylsilane as a colorless liquid.

-

Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and HRMS.

Applications in Organic Synthesis and Drug Development

The synthetic utility of 2-(Chloromethyl)allyl-trimethylsilane stems from its role as a precursor to a bifunctional nucleophile in the Hosomi-Sakurai reaction.

The Hosomi-Sakurai Reaction: Mechanism and Advantage

The Hosomi-Sakurai reaction is the Lewis acid-catalyzed addition of an allylsilane to an electrophile, most commonly an aldehyde or ketone.[2]

-

Activation: A Lewis acid (e.g., TiCl₄, BF₃·OEt₂) coordinates to and activates the electrophile (e.g., a carbonyl oxygen), rendering it highly susceptible to nucleophilic attack.

-

Nucleophilic Attack: The π-bond of the allylsilane attacks the activated electrophile. This attack occurs regioselectively at the γ-carbon of the allylsilane.[4]

-

Carbocation Stabilization (The β-Silicon Effect): The key mechanistic feature is the formation of a transient carbocation at the β-position relative to the silicon atom. This carbocation is remarkably stabilized through hyperconjugation with the electron-rich C-Si σ-bond.[1][2] This "β-silicon effect" is the driving force of the reaction.

-

Elimination: The trimethylsilyl group is subsequently eliminated, typically facilitated by the conjugate base of the Lewis acid, to form a new carbon-carbon double bond and yield the homoallylic alcohol product.[4]

Reaction Pathway Diagram

Caption: Hosomi-Sakurai reaction of the title compound.

Application in the Total Synthesis of Bioactive Molecules

The structural motif installed by 2-(Chloromethyl)allyl-trimethylsilane is a valuable precursor in complex molecule synthesis. A notable example is its use as a key reagent in synthetic approaches towards Leucasandrolide A , a macrolide with potential biological activity.[5] In such syntheses, the initial homoallylic alcohol product, which also contains a versatile chloromethyl group, can be further elaborated through subsequent reactions (e.g., oxidation, substitution, cross-coupling) to construct the complex carbon skeleton of the natural product. The reliability and stereocontrol often achievable with the Hosomi-Sakurai reaction make it a go-to method for drug development professionals tasked with synthesizing complex chiral molecules.[1]

Handling, Storage, and Safety

As a senior scientist, ensuring laboratory safety is paramount. 2-(Chloromethyl)allyl-trimethylsilane is a reactive chemical that requires careful handling.

-

Hazards: The compound is a flammable liquid and vapor. It causes skin and eye irritation and may cause respiratory irritation upon inhalation.

-

Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and nitrile gloves.

-

Handling: Keep away from heat, sparks, and open flames. Use non-sparking tools. Ground all equipment to prevent static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.

-

Incompatibilities: Avoid contact with strong oxidizing agents and moisture.

Conclusion

2-(Chloromethyl)allyl-trimethylsilane is more than just a chemical with a molecular weight of 162.73 g/mol . It is a sophisticated synthetic tool that offers a reliable and regioselective method for constructing complex molecular architectures. Its utility, grounded in the mechanistic principles of the Hosomi-Sakurai reaction and the stabilizing β-silicon effect, has cemented its role in the total synthesis of natural products and the development of new therapeutic agents. By understanding its properties, synthesis, and reactivity profile, researchers can effectively harness its power to advance their scientific and drug discovery objectives.

References

-

PubChem. Allyltrimethylsilane Compound Summary. National Center for Biotechnology Information. [Link]

-

Ahad, A., et al. (2024). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry. [Link]

-

Sakurai Allylation. (2021). YouTube. Organic Chemistry with Lluís Llorens Palomo. [Link]

-

Wikipedia. Allyltrimethylsilane. [Link]

-

Wikipedia. Sakurai reaction. [Link]

-

ResearchGate. Allyltrimethylsilane Publication. [Link]

-

Organic Chemistry Data. Alcohol to Chloride - Common Conditions. [Link]

-

Kanno, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Nature Communications. [Link]

-

Chemistry Stack Exchange. Treatment of allylic alcohol with thionyl chloride: why is the product rearranged?. [Link]

Sources

- 1. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]

- 2. Sakurai reaction - Wikipedia [en.wikipedia.org]

- 3. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. 2-(CHLOROMETHYL)ALLYLTRICHLOROSILANE CAS#: 18147-84-7 [m.chemicalbook.com]

A Technical Guide to 2-(Chloromethyl)allyl-trimethylsilane: Structure, Synthesis, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Chloromethyl)allyl-trimethylsilane is a bifunctional organosilicon reagent of significant interest in modern organic synthesis. Its unique structure, featuring both a nucleophilic allylsilane moiety and an electrophilic chloromethyl group, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, and established synthetic routes. The core of this document focuses on the compound's reactivity, particularly its role as a versatile building block in carbon-carbon bond-forming reactions such as the Hosomi-Sakurai allylation. We will explore the mechanistic underpinnings of this reactivity, provide field-proven experimental protocols, and highlight its application in the synthesis of complex molecules, thereby offering researchers a comprehensive resource for leveraging this reagent in drug discovery and development.

Chemical Identity and Structure

The utility of 2-(Chloromethyl)allyl-trimethylsilane stems directly from its molecular architecture. Understanding its formal nomenclature, identifiers, and structural features is paramount for its effective application.

Nomenclature and Key Identifiers

-

Systematic IUPAC Name : 2-(chloromethyl)prop-2-enyl-trimethylsilane[1]

-

Common Synonyms : [2-(Chloromethyl)allyl]trimethylsilane, 2-(Chloromethyl)-3-trimethylsilyl-1-propene, 2-(Trimethylsilylmethyl)allyl chloride[1][2]

-

SMILES : C(C)CC(=C)CCl[1]

-

InChI Key : CQXWCEVXNRHUSQ-UHFFFAOYSA-N[1]

Structural Elucidation

The molecule consists of a central three-carbon allyl backbone. A trimethylsilyl group (Si(CH₃)₃) is attached to one terminus of the allyl system, while a chloromethyl group (-CH₂Cl) is attached to the central carbon. This arrangement creates two distinct reactive sites. The allylsilane functionality serves as a potent and stereocontrolled nucleophile in the presence of a Lewis acid, while the primary alkyl chloride provides a classic electrophilic site for nucleophilic substitution reactions.

Caption: 2D representation of 2-(Chloromethyl)allyl-trimethylsilane.

Physicochemical and Safety Data

Proper handling and experimental design require a firm grasp of the reagent's physical properties and associated hazards.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Liquid | |

| Boiling Point | 162-163 °C at 768 mmHg | |

| Density | 0.899 g/mL at 25 °C | |

| Refractive Index | n20/D 1.453 | |

| Storage Temperature | 2-8 °C |

Safety and Handling

2-(Chloromethyl)allyl-trimethylsilane is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[2]

-

GHS Hazard Statements :

-

Personal Protective Equipment (PPE) : Safety goggles, chemical-resistant gloves, and a flame-retardant lab coat are mandatory.

-

Transport : This compound is classified as a Dangerous Good for transport, which may incur additional shipping charges.[2]

Synthesis Pathway

While commercially available, understanding the synthesis of 2-(Chloromethyl)allyl-trimethylsilane provides insight into potential impurities and alternative derivatizations. A common laboratory-scale approach involves a two-step process starting from the corresponding trichlorosilyl intermediate. Trichloro[2-(chloromethyl)-2-propen-1-yl]silane serves as a key precursor, which is then methylated.[3]

The choice of a methylating agent like methylmagnesium bromide (a Grignard reagent) is critical. It provides a highly nucleophilic methyl source capable of displacing all three chloride atoms on the silicon center, leading to the formation of the robust and less reactive trimethylsilyl group in high yield.

Caption: Proposed synthetic workflow for 2-(Chloromethyl)allyl-trimethylsilane.

Reactivity and Mechanistic Principles

The synthetic power of this reagent is rooted in the distinct reactivity of its allylsilane group.

The Allylsilane Moiety: The Hosomi-Sakurai Reaction

Mechanism Rationale:

-

Lewis Acid Activation : The reaction is initiated by the activation of the electrophile (e.g., a ketone) by a strong Lewis acid, such as titanium tetrachloride (TiCl₄). This coordination enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.[5]

-

Nucleophilic Attack : The π-bond of the allylsilane attacks the activated carbonyl carbon. This is the key bond-forming step.[5]

-

β-Silicon Effect : The crucial feature of this mechanism is the formation of a transient carbocation at the β-position relative to the silicon atom. This carbocation is significantly stabilized by the adjacent C-Si σ-bond through a phenomenon known as the β-silicon effect, a form of hyperconjugation.[5] This stabilization dictates the regioselectivity of the attack and facilitates the reaction's progress under mild conditions.

-

Elimination : The reaction concludes with the elimination of the silyl group (as Me₃SiCl), regenerating the double bond at the terminus and yielding the homoallylic alcohol product.

Caption: Key steps of the Lewis acid-catalyzed Hosomi-Sakurai reaction.

Applications in Complex Molecule Synthesis

The predictable and reliable reactivity of 2-(Chloromethyl)allyl-trimethylsilane makes it a valuable tool for constructing complex molecular skeletons, particularly in the field of natural product synthesis and drug discovery.

Case Study: Catalytic Sakurai Reaction of α,β-Enones

This reagent has been effectively used in the catalytic Sakurai reaction of α,β-enones.[3] This conjugate addition provides a powerful method for introducing a functionalized three-carbon unit, which can be further elaborated, into a molecular framework.

Protocol: General Procedure for Hosomi-Sakurai Allylation of a Ketone

This protocol describes a representative, self-validating system for the allylation of a generic ketone electrophile. The causality behind each step is explained to ensure reproducibility.

Materials:

-

2-(Chloromethyl)allyl-trimethylsilane

-

Ketone (e.g., Acetophenone)

-

Titanium tetrachloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert atmosphere apparatus (e.g., Schlenk line with Argon or Nitrogen)

Procedure:

-

System Preparation (Trustworthiness Pillar): All glassware must be rigorously flame-dried or oven-dried and cooled under an inert atmosphere. Anhydrous solvents are critical as Lewis acids like TiCl₄ react violently with water.[3]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the ketone (1.0 eq) dissolved in anhydrous DCM (approx. 0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to control the reactivity of the potent Lewis acid and prevent side reactions.

-

Lewis Acid Addition (Expertise Pillar): Add TiCl₄ (1.1 eq, 1.0 M solution in DCM) dropwise to the stirred solution. The rate of addition should be controlled to maintain the internal temperature below -70 °C. A color change (typically to yellow or orange) indicates the formation of the ketone-TiCl₄ complex.

-

Reagent Addition: After stirring for 15 minutes at -78 °C, add 2-(Chloromethyl)allyl-trimethylsilane (1.2 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to stir at -78 °C. Progress can be monitored by Thin Layer Chromatography (TLC) by quenching small aliquots in saturated NaHCO₃. The reaction is typically complete within 1-3 hours.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C. This step neutralizes the highly acidic TiCl₄ and should be performed slowly to manage gas evolution and exotherm.

-

Workup: Allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel, and extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired homoallylic alcohol.

This reagent has been specifically noted as a key component in the synthesis of complex natural products like Leucasandrolide A, where it participates in a Mukaiyama aldol coupling, demonstrating its utility in advanced synthetic campaigns.[3]

Conclusion

2-(Chloromethyl)allyl-trimethylsilane is a powerful and versatile bifunctional reagent. Its value is anchored in the reliable and well-understood reactivity of the allylsilane group, governed by the stabilizing β-silicon effect. This allows for the strategic and often stereoselective formation of carbon-carbon bonds, a critical transformation in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. The presence of the chloromethyl handle provides an additional site for diversification, making it an indispensable tool for medicinal chemists and synthetic organic chemists aiming to build molecular complexity efficiently.

References

-

Allyltrimethylsilane | C6H14Si | CID 69808. PubChem, National Institutes of Health. [Link]

-

2-(Chloromethyl)allyl-trimethylsilane | C7H15ClSi | CID 4440923. PubChem, National Institutes of Health. [Link]

-

Sakurai reaction. Wikipedia. [Link]

Sources

- 1. 2-(Chloromethyl)allyl-trimethylsilane | C7H15ClSi | CID 4440923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2-(CHLOROMETHYL)ALLYLTRICHLOROSILANE CAS#: 18147-84-7 [m.chemicalbook.com]

- 4. Hosomi-Sakurai Reaction [organic-chemistry.org]

- 5. Sakurai reaction - Wikipedia [en.wikipedia.org]

"spectroscopic data for 2-(Chloromethyl)allyl-trimethylsilane"

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Chloromethyl)allyl-trimethylsilane

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 2-(Chloromethyl)allyl-trimethylsilane, a bifunctional reagent of significant interest in synthetic organic chemistry. As a versatile building block, it combines the reactivity of an allylsilane with that of an allyl chloride. Accurate interpretation of its spectroscopic signature is paramount for researchers in materials science, drug development, and synthetic methodology to verify its purity, confirm its structure, and monitor its transformations. This document is structured to provide not just the data, but the underlying scientific principles and practical insights for its application.

Molecular Structure and Chemical Properties

Key Physical Properties:

-

Form: Liquid[4]

-

Boiling Point: 162-163 °C at 768 mmHg[4]

-

Density: 0.899 g/mL at 25 °C[4]

-

Refractive Index: n20/D 1.453[4]

Caption: Figure 1: Annotated structure of 2-(Chloromethyl)allyl-trimethylsilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The asymmetry of the molecule leads to distinct signals for each carbon and proton environment.

¹H NMR Spectroscopy

The proton NMR spectrum provides a wealth of information regarding the connectivity and electronic environment of the hydrogen atoms. The presence of the electron-donating trimethylsilyl group and the electron-withdrawing chloromethyl group creates a distinctive chemical shift pattern.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| (a) | ~0.0 | Singlet | 9H | Si(CH ₃)₃ |

| (b) | ~4.8 - 5.0 | Multiplet | 2H | =CH ₂ |

| (c) | ~1.7 | Singlet | 2H | Si-CH ₂ |

| (d) | ~4.1 | Singlet | 2H | Cl-CH ₂ |

Data sourced from Sigma-Aldrich and interpreted based on established principles. [1]

Expert Interpretation:

-

Signal (a) at ~0.0 ppm: This intense singlet, integrating to nine protons, is characteristic of the three equivalent methyl groups on the silicon atom. The strong shielding effect of silicon shifts this signal significantly upfield, often near the tetramethylsilane (TMS) reference.

-

Signals (b) at ~4.8-5.0 ppm: These signals in the olefinic region correspond to the two geminal protons on the terminal carbon of the double bond. Their slight difference in chemical shift and potential for complex splitting arise from their diastereotopic relationship.

-

Signal (c) at ~1.7 ppm: This singlet, integrating to two protons, is assigned to the methylene group adjacent to the silicon atom. The β-silicon effect, where the silicon atom stabilizes a partial positive charge on the β-carbon, contributes to its specific chemical shift.

-

Signal (d) at ~4.1 ppm: This singlet corresponds to the methylene protons of the chloromethyl group. The strong deshielding effect of the adjacent electronegative chlorine atom shifts this signal significantly downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~114 | =C H₂ |

| 2 | ~145 | C =CH₂ |

| 3 | ~25 | Si-C H₂ |

| 4 | ~49 | Cl-C H₂ |

| 5 | ~ -1.5 | Si(C H₃)₃ |

Data sourced from Sigma-Aldrich and interpreted based on established principles. [1]

Expert Interpretation:

-

Signals at ~114 and ~145 ppm: These two signals in the downfield region are characteristic of the sp²-hybridized carbons of the alkene. The quaternary carbon (C2) is further downfield than the terminal methylene carbon (C1).

-

Signal at ~25 ppm: This signal corresponds to the methylene carbon (C3) directly attached to the silicon atom.

-

Signal at ~49 ppm: The methylene carbon (C4) bonded to chlorine appears at this downfield position due to the strong deshielding effect of the halogen.

-

Signal at ~ -1.5 ppm: The carbons of the trimethylsilyl group are highly shielded and appear upfield, often at a negative chemical shift relative to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

| Frequency (cm⁻¹) | Vibration Type | Intensity |

| ~3080 | =C-H stretch | Medium |

| ~2955, ~2898 | C-H stretch (sp³) | Strong |

| ~1635 | C=C stretch | Medium |

| ~1250 | Si-CH₃ symmetric bend | Strong |

| ~850 | Si-C stretch | Strong |

| ~700 | C-Cl stretch | Medium-Strong |

Data sourced from Sigma-Aldrich and interpreted based on established principles. [1]

Expert Interpretation:

-

C-H Stretching: The presence of both sp² (~3080 cm⁻¹) and sp³ (~2955, 2898 cm⁻¹) C-H stretching frequencies confirms the existence of both alkene and alkane-like C-H bonds.[5]

-

C=C Stretching: The absorption at ~1635 cm⁻¹ is a clear indication of the carbon-carbon double bond.[5]

-

Silicon-Carbon Vibrations: The very strong peaks at ~1250 cm⁻¹ and ~850 cm⁻¹ are highly characteristic of the trimethylsilyl group and are diagnostic for its presence.

-

C-Cl Stretching: The absorption around 700 cm⁻¹ is consistent with the stretching vibration of the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a fingerprint for the molecule's structure.

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak cluster corresponding to the molecular weight of 162.73 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and silicon, this cluster will appear at m/z 162 and 164 with an intensity ratio of approximately 3:1 for the chlorine isotopes.

-

Key Fragmentation Patterns:

-

[M - 15]⁺: Loss of a methyl group (•CH₃) from the trimethylsilyl moiety, resulting in a fragment at m/z 147/149. This is a very common fragmentation pathway for trimethylsilyl compounds.

-

[M - 49]⁺: Loss of the chloromethyl radical (•CH₂Cl), leading to a fragment at m/z 113.

-

m/z 73: A very abundant peak corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺. This is often the base peak in the mass spectra of trimethylsilyl compounds.

-

Experimental Workflow and Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized protocols is essential.

Workflow Diagram

Caption: Figure 2: A typical workflow for the complete spectroscopic characterization of a liquid sample.

Standard Operating Procedure: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(Chloromethyl)allyl-trimethylsilane into a clean, dry NMR tube. Add approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific probe and solvent.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm, centered around 4-5 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm, centered around 100-120 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-1024 scans, as ¹³C has a low natural abundance.

-

-

Data Processing: Perform a Fourier transform (FT), phase correction, and baseline correction on the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or the internal TMS standard (0.00 ppm). Calibrate the ¹³C spectrum to the CDCl₃ triplet (77.16 ppm).

Conclusion

The spectroscopic profile of 2-(Chloromethyl)allyl-trimethylsilane is distinct and highly informative. Through a combined analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry, its structure can be unambiguously confirmed. The key spectral features—the upfield trimethylsilyl signals in NMR, the characteristic Si-C vibrations in IR, and the dominant m/z 73 fragment in MS—serve as reliable diagnostic markers. This guide provides the foundational data and interpretive logic necessary for researchers to confidently utilize and characterize this important synthetic intermediate.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69808, Allyltrimethylsilane. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4440923, 2-(Chloromethyl)allyl-trimethylsilane. [Link]

-

Wikipedia. Sakurai reaction. [Link]

-

Wikipedia. Allyltrimethylsilane. [Link]

-

ResearchGate. Communication: Infrared spectroscopy of protonated allyl-trimethylsilane: Evidence for the β-silyl effect. [Link]

-

The Organic Chemistry Tutor. IR Spectroscopy - Basic Introduction. [Link]

Sources

- 1. 2-(Chloromethyl)allyl-trimethylsilane | C7H15ClSi | CID 4440923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hosomi-Sakurai Reaction [organic-chemistry.org]

- 3. Sakurai reaction - Wikipedia [en.wikipedia.org]

- 4. 2-(Chloromethyl)allyl-trimethylsilane 97 18388-03-9 [sigmaaldrich.com]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical Properties of 2-(Chloromethyl)allyl-trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)allyl-trimethylsilane is a versatile bifunctional organosilane reagent that has garnered significant interest in organic synthesis. Its unique structure, incorporating both a nucleophilic allylsilane moiety and an electrophilic chloromethyl group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the key physical properties of 2-(Chloromethyl)allyl-trimethylsilane, offering insights into its molecular characteristics, reactivity, and the experimental methodologies used for its characterization. Understanding these properties is crucial for its effective application in the synthesis of complex molecules, including active pharmaceutical ingredients.

Molecular Structure and Properties

The fundamental physical characteristics of 2-(Chloromethyl)allyl-trimethylsilane are summarized in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅ClSi | [3] |

| Molecular Weight | 162.73 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 162-163 °C at 768 mmHg | |

| Density | 0.899 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.453 |

The boiling point of 162-163 °C at atmospheric pressure indicates a moderate volatility, allowing for purification by distillation. The density, slightly less than water, and its liquid state at room temperature are key considerations for reaction setup and handling.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 2-(Chloromethyl)allyl-trimethylsilane. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The expected chemical shifts are influenced by the electronegativity of adjacent atoms and the presence of the carbon-carbon double bond.

-

Trimethylsilyl Protons (-Si(CH₃)₃): A sharp singlet is expected around δ 0.0 ppm, characteristic of the nine equivalent protons of the trimethylsilyl group.

-

Allylic Protons (-CH₂-Si): A doublet is anticipated for the two protons on the carbon adjacent to the silicon atom.

-

Vinylic Protons (=CH₂): Two distinct signals, likely multiplets or broad singlets, are expected for the geminal protons on the double bond.

-

Chloromethyl Protons (-CH₂Cl): A singlet is expected for the two protons of the chloromethyl group, shifted downfield due to the electron-withdrawing effect of the chlorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

-

Trimethylsilyl Carbons (-Si(CH₃)₃): A single resonance is expected at a high field (low ppm value).

-

Allylic Carbon (-CH₂-Si): The carbon atom bonded to the silicon will appear at a characteristic upfield position.

-

Vinylic Carbons (>C=CH₂): Two distinct signals are expected for the sp² hybridized carbons of the double bond. The quaternary carbon will likely be less intense.

-

Chloromethyl Carbon (-CH₂Cl): This carbon will be shifted downfield due to the deshielding effect of the chlorine atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 162.7. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak is expected, corresponding to the ³⁷Cl isotope.

Common fragmentation pathways for alkylsilanes involve the loss of a methyl group (M-15) to form a stable silyl cation.[4] For this molecule, fragmentation may also involve cleavage of the C-C bond alpha to the silicon or loss of the chloromethyl radical. The presence of chlorine will also be evident in the isotopic pattern of chlorine-containing fragments.[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(Chloromethyl)allyl-trimethylsilane is expected to show characteristic absorption bands for its key structural features.

-

C=C Stretch: A weak to medium absorption band is expected in the region of 1640-1680 cm⁻¹ corresponding to the carbon-carbon double bond stretching vibration.

-

=C-H Stretch: Absorption bands for the vinylic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.

-

C-H Stretch (Alkyl): Strong absorptions from the C-H stretching vibrations of the methyl and methylene groups will be present in the 2850-3000 cm⁻¹ region.

-

Si-C Stretch: Characteristic absorptions for the Si-C bond are expected in the fingerprint region, typically around 1250 cm⁻¹ (for Si-CH₃) and 840-860 cm⁻¹.[6]

-

C-Cl Stretch: A medium to strong absorption band corresponding to the C-Cl stretching vibration is expected in the range of 600-800 cm⁻¹.

Reactivity and Stability

The reactivity of 2-(Chloromethyl)allyl-trimethylsilane is dominated by the interplay of the allylsilane and chloromethyl functionalities.

Electrophilic Attack at the Allylsilane Moiety

The presence of the electron-withdrawing chloromethyl group at the 2-position of the allyl system is expected to decrease the nucleophilicity of the double bond compared to unsubstituted allyltrimethylsilane.[2] This deactivating effect may necessitate the use of stronger Lewis acids or more reactive electrophiles to achieve efficient reaction.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group is a primary alkyl halide and is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a variety of functional groups by reaction with nucleophiles such as amines, alkoxides, and cyanides. The reactivity of this site provides a secondary avenue for functionalization of the molecule, either before or after the allylation reaction.

Stability and Handling

2-(Chloromethyl)allyl-trimethylsilane is a flammable liquid and should be handled with appropriate precautions. It is also classified as a skin and eye irritant and may cause respiratory irritation. Therefore, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves and safety glasses. The compound should be stored in a cool, dry place away from sources of ignition. While generally stable, prolonged exposure to moisture can lead to slow hydrolysis of the trimethylsilyl group.

Experimental Protocols

The following sections outline generalized experimental procedures for the determination of the key physical properties of 2-(Chloromethyl)allyl-trimethylsilane.

Determination of Boiling Point

The boiling point of a liquid is a fundamental physical property that is sensitive to pressure.

Apparatus:

-

Distillation apparatus (round-bottom flask, distillation head with thermometer adapter, condenser, receiving flask)

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips or magnetic stirrer

-

Manometer (for reduced pressure distillation)

Procedure (Atmospheric Pressure):

-

Assemble the distillation apparatus in a fume hood.

-

Place a small volume of 2-(Chloromethyl)allyl-trimethylsilane and a few boiling chips into the round-bottom flask.

-

Position the thermometer such that the top of the bulb is level with the side arm of the distillation head.

-

Begin heating the flask gently.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Record the atmospheric pressure.

Note: For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is recommended. A nomograph can be used to correlate the boiling point at reduced pressure to the boiling point at atmospheric pressure.

Measurement of Refractive Index

The refractive index is a measure of how much light bends as it passes through a substance and is a useful indicator of purity.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (optional, for high precision)

-

Dropper or pipette

-

Lint-free tissue

-

Solvent for cleaning (e.g., acetone or ethanol)

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of 2-(Chloromethyl)allyl-trimethylsilane onto the prism.

-

Close the prism and allow the sample to spread evenly.

-

Adjust the light source and focus the eyepiece to observe the borderline between the light and dark fields.

-

Use the dispersion correction wheel to eliminate any color fringes and sharpen the borderline.

-

Align the borderline with the crosshairs in the eyepiece.

-

Read the refractive index from the scale.

-

Record the temperature at which the measurement was taken.

-

Clean the prism thoroughly with a suitable solvent and a soft tissue.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying the components of a volatile mixture.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column suitable for the analysis of non-polar to semi-polar compounds (e.g., DB-5ms)

-

Helium carrier gas

Typical GC-MS Parameters:

-

Injection: A small volume (e.g., 1 µL) of a dilute solution of the compound in a suitable solvent (e.g., dichloromethane or hexane) is injected into the GC.

-

Inlet Temperature: Typically set around 250 °C.

-

Oven Program: A temperature ramp is used to separate components based on their boiling points. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).[9]

-

MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass range is scanned from a low to a high m/z value (e.g., 40-400 amu).[10]

-

Data Analysis: The resulting chromatogram shows peaks corresponding to different components. The mass spectrum of each peak can be compared to a library of known spectra for identification.

Conclusion

2-(Chloromethyl)allyl-trimethylsilane is a valuable synthetic building block with a unique combination of reactive functionalities. A thorough understanding of its physical properties, including its molecular structure, spectroscopic characteristics, and reactivity, is paramount for its successful application in the synthesis of complex organic molecules. This guide has provided a detailed overview of these properties, along with standardized experimental protocols for their determination, to serve as a valuable resource for researchers and scientists in the field of drug development and organic synthesis.

References

- Fleming, I. (1987). The Electrophilic Substitution of Allylsilanes and Vinylsilanes. Organic Reactions, 37, 57-577.

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

PubMed. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. [Link]

-

Scribd. Measuring Liquid Refractive Index Procedure. [Link]

-

PMC. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. [Link]

-

PMC. The dichotomous behavior of allylsilanes in the additions to platinum α,β-unsaturated carbenes. [Link]

-

AIP Publishing. Simple method to measure the refractive index of liquid with graduated cylinder and beaker. [Link]

-

The Royal Society of Chemistry. Metal Catalyzed Dealkoxylating Csp2-Csp3 Cross Coupling –Stereospecific Synthesis of Allylsilanes from Enol Ethers. [Link]

-

MDPI. GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Sci-Hub. The behavior of alkoxides with allyl(chloromethyl)dimethylsilanes and (chloromethyl)dimethylvinylsilane; the abilities of allyl and vinyl groups to migrate from pentacoordinate silicon. [Link]

-

PMC. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. [Link]

-

ResearchGate. GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants. [Link]

-

HUBERLAB. Melting and boiling point Laboratory Guide. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Sci-Hub. Preparation of certain chloromethyl- and dichloromethyl-substituted chlorodisilanes and their behavior toward aluminum halides. [Link]

-

Instructables. Measuring the Refractive Index of Liquid at a Defined Wavelength. [Link]

-

ResearchGate. 13 C NMR spectrum of propylene/allyl(trimethyl)silane copolymer (entry 7 in Table 2). [Link]

-

YouTube. Interpret IR Polymer Spectra with Wiley's KnowItAll Software AnalyzeIt Application. [Link]

-

Calnesis Laboratory. Boiling temperature measurement. [Link]

-

Rudolph Research Analytical. Refractometry - Measuring Refractive Index. [Link]

-

Wikipedia. Sakurai reaction. [Link]

-

MDPI. Infrared Spectroscopy Studies of Aluminum Oxide and Metallic Aluminum Powders, Part II: Adsorption Reactions of Organofunctional Silanes. [Link]

-

YouTube. UCF CHM2211 Chapter 14.29 - List of Fragmentation Patterns. [Link]

-

YouTube. SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. [Link]

-

ChemConnections. Boiling Point Determination. [Link]

-

ResearchGate. Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. [Link]

-

Acta Physica Polonica A. An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. [Link]

-

YouTube. Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. [Link]

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

MDPI. Trityl Cation-Catalyzed Hosomi-Sakurai Reaction of Allylsilane with β,γ-Unsaturated α-Ketoester to Form γ,γ-Disubstituted α-Ketoesters. [Link]

-

Gelest. QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS. [Link]

-

Doc Brown's Chemistry. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr. [Link]

-

ChemRxiv. Infrared spectrum analysis of organic molecules with neural networks using standard reference data sets in combination with real. [Link]

-

YouTube. Sakurai Allylation. [Link]

Sources

- 1. Hosomi-Sakurai Reaction [organic-chemistry.org]

- 2. m.youtube.com [m.youtube.com]

- 3. scbt.com [scbt.com]

- 4. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. gelest.com [gelest.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. scribd.com [scribd.com]

- 9. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Physicochemical Characterization of 2-(Chloromethyl)allyl-trimethylsilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of a Bifunctional Reagent

2-(Chloromethyl)allyl-trimethylsilane is a versatile bifunctional organosilane reagent that has garnered significant interest in organic synthesis. Its structure uniquely combines the reactivity of an allyl silane with that of an alkyl chloride, making it a valuable building block for the introduction of functionalized allyl groups in complex molecule synthesis. This guide provides an in-depth analysis of a critical physicochemical property of this compound: its boiling point. Understanding this property is paramount for its purification, handling, and application in various synthetic protocols. The accurate determination and application of boiling point data are fundamental to ensuring the purity of the reagent, which in turn is critical for achieving desired reaction outcomes and ensuring the reproducibility of synthetic methods.

Physicochemical Properties: Focus on Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a pure compound, the boiling point is a characteristic physical constant that can be used as an indicator of its purity.

Reported Boiling Point Data

The boiling point of 2-(Chloromethyl)allyl-trimethylsilane has been experimentally determined and is reported in the literature. A key source for this information is chemical supplier data, which is often based on their own internal quality control analysis.

| Parameter | Value | Pressure | Source |

| Boiling Point | 162-163 °C | 768 mmHg | Sigma-Aldrich[1][2] |

This reported value at a pressure of 768 mmHg is essentially the normal boiling point, as it is very close to the standard atmospheric pressure of 760 mmHg. This data is crucial for chemists planning distillations to purify the compound after synthesis or before use in a sensitive reaction.

The Underlying Principles: Factors Influencing the Boiling Point of Organosilanes

The boiling point of an organosilane like 2-(Chloromethyl)allyl-trimethylsilane is influenced by several molecular factors:

-

Molecular Weight: Generally, as the molecular weight of a compound increases, the boiling point also increases due to stronger van der Waals forces. With a molecular weight of 162.73 g/mol , 2-(Chloromethyl)allyl-trimethylsilane has a moderately high boiling point for a molecule of its size.

-

Intermolecular Forces: The primary intermolecular forces at play in this molecule are London dispersion forces. The presence of the chlorine atom introduces a dipole moment, leading to dipole-dipole interactions, which are stronger than dispersion forces alone and contribute to a higher boiling point than its non-chlorinated analog, allyltrimethylsilane (boiling point 84-88 °C)[3].

-

Molecular Shape: The branching in the molecule can affect the surface area available for intermolecular interactions. While the trimethylsilyl group is somewhat bulky, the overall linear nature of the carbon chain allows for efficient packing and significant intermolecular contact.

Experimental Determination of Boiling Point: A Protocol

The boiling point of a liquid can be determined experimentally using several methods. The most common and accurate method for a compound like 2-(Chloromethyl)allyl-trimethylsilane is distillation.

Simple Distillation Protocol

-

Apparatus Setup: Assemble a simple distillation apparatus as depicted in the diagram below. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Preparation: Place a small volume of 2-(Chloromethyl)allyl-trimethylsilane and a boiling chip into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Observe the temperature at which the liquid begins to boil and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point. The temperature should remain constant throughout the distillation of the pure liquid.

-

Pressure Correction: If the atmospheric pressure is significantly different from 760 mmHg, a pressure correction may be necessary to determine the normal boiling point.

Applications in Synthesis: The Importance of a Defined Boiling Point

Furthermore, in multi-step syntheses, the removal of this reagent or byproducts derived from it often relies on distillation. An accurate boiling point allows for the efficient separation of materials, preventing contamination of subsequent reaction steps.

Conclusion

The boiling point of 2-(Chloromethyl)allyl-trimethylsilane, reported as 162-163 °C at 768 mmHg, is a fundamental physicochemical property that underpins its purification and effective use in organic synthesis.[1][2] An understanding of the molecular factors influencing this property, coupled with robust experimental procedures for its determination, provides researchers with the necessary tools to confidently handle and apply this versatile reagent in the development of novel chemical entities.

References

Sources

Navigating the Synthetic Landscape with 2-(Chloromethyl)allyl-trimethylsilane: A Technical Guide

For Immediate Release